molecular formula C6H5BrFNO B1520508 3-Bromo-5-fluoro-2-methoxypyridine CAS No. 884494-81-9

3-Bromo-5-fluoro-2-methoxypyridine

Cat. No. B1520508
M. Wt: 206.01 g/mol
InChI Key: HSWCOAGQYSBFAK-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-methoxypyridine (3-BFM) is an organic compound that has been studied for its potential applications in chemical synthesis and scientific research. This pyridine derivative is a versatile reagent that has been used in a variety of laboratory experiments, including the synthesis of other compounds and the study of biological mechanisms.

Scientific Research Applications

Synthesis and Derivatives

3-Bromo-5-fluoro-2-methoxypyridine is used in the synthesis of various pyridine nucleosides, which are related to 5-fluorouracil and 5-fluorocytosine. These compounds are synthesized from 5-amino-2-methoxypyridine and converted through various steps to create different derivatives. These derivatives are structurally analyzed and potentially used as model compounds in various research applications (Nesnow & Heidelberger, 1973), (Nesnow & Heidelberger, 1975).

Catalytic and Chemical Reactions

In chemical syntheses, 3-Bromo-5-fluoro-2-methoxypyridine is a key intermediate. It's utilized in the efficient synthesis of dopamine and serotonin receptors antagonists. The compound's methoxylation and successive oxidation play a crucial role in these syntheses, demonstrating its versatility in complex organic reactions (Hirokawa, Horikawa, & Kato, 2000). Additionally, it is used as a precursor in the creation of substituted 2,3-pyridynes, which are significant in regioselective reactions (Walters, Carter, & Banerjee, 1992).

Molecular Structure and Coordination

The molecule has been studied for its role in the formation of complex molecular structures. For instance, it contributes to the formation of coordination dimers with cyclo-RuORuO motifs in certain ruthenium complexes. These studies are crucial in understanding the molecular behavior of pyridine derivatives in inorganic chemistry (Schäffler, Müller, & Maas, 2006).

Pharmaceutical Research

In the realm of pharmaceuticals, derivatives of 3-Bromo-5-fluoro-2-methoxypyridine are investigated for their potential therapeutic applications. For example, 5-fluoro-2′-deoxyuridine, a derivative, has been synthesized as an antitumor agent. These derivatives are significant in the development of new drugs and understanding their mechanisms (Ozaki, Katakami, & Saneyoshi, 1977).

properties

IUPAC Name

3-bromo-5-fluoro-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWCOAGQYSBFAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654217
Record name 3-Bromo-5-fluoro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-fluoro-2-methoxypyridine

CAS RN

884494-81-9
Record name 3-Bromo-5-fluoro-2-methoxypyridine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-fluoro-2-methoxypyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-fluoro-2-methoxypyridine
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Synthesis routes and methods

Procedure details

3-Bromo-5-fluoropyridin-2(1H)-one (10.0 g, 52.1 mmol) and Ag2CO3 (10.0 g, 36.5 mmol) were combined in toluene (100 mL) and iodomethane (3.89 mL, 62.5 mmol) was added drop-wise. The reaction was stirred at ambient temperature overnight, filtered through Celite and the solids were washed with toluene. The filtrate was concentrated and the residue was purified on a silica gel column (5-25% EtOAc/hexanes) to afford 3-bromo-5-fluoro-2-methoxypyridine (4.70 g, 43.8%) as a clear oil.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
Ag2CO3
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
3.89 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Wang, D Zhang, Z Luo, J Feng, W Liao, J Li… - Tetrahedron Letters, 2022 - Elsevier
… The key chiral intermediate 4 was constructed by palladium-mediated coupling of 3-bromo-5-fluoro-2-methoxypyridine with tert-butyl pyrrolidine-1-carboxylate with equivalent amount of …
Number of citations: 2 www.sciencedirect.com

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